

Application Notes and Protocols: Enantioselective Total Synthesis of (–)-9-epiquinine

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These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (–)-9-epi-quinine, a stereoisomer of the crucial anti-malarial drug quinine. The synthesis, developed by Ishikawa and collaborators, employs a strategic organocatalytic reaction to establish the core stereochemistry and proceeds through a 15-step sequence with a notable overall yield.[1][2] This practical approach offers a valuable route for accessing not only (–)-9-epi-quinine but also its enantiomer and other derivatives, which are significant as organocatalysts in asymmetric synthesis.[1][3][4]

## **Key Transformation and Strategy**

The cornerstone of this synthesis is a highly efficient and enantioselective organocatalytic formal aza [3+3] cycloaddition/Strecker-type cyanation reaction. This key transformation, catalyzed by a diphenylprolinol silyl ether derivative, facilitates the construction of a chiral tetrasubstituted piperidine intermediate with excellent enantiomeric excess.[1][2][3] The overall 15-step synthesis from the longest linear sequence culminates in a 16% yield for both (+)-quinine and (–)-9-epi-quinine.[1][3]

## **Synthetic Workflow**

The synthetic pathway can be broadly divided into three main stages:



- Piperidine Core Synthesis: An organocatalytic cascade reaction between a 5hydroxypentenal derivative and a thiomalonamate derivative to form the key chiral piperidine intermediate.
- Functional Group Manipulations: A series of transformations to elaborate the piperidine ring and introduce the necessary functional groups for the subsequent coupling and cyclization steps.
- Quinuclidine Ring Formation and Final Product Generation: Coupling of the elaborated piperidine derivative with a quinoline moiety, followed by the formation of the characteristic quinuclidine core of the cinchona alkaloids to yield (–)-9-epi-quinine.

The logical flow of this synthesis is depicted in the following diagram:



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Figure 1: Synthetic workflow for (–)-9-epi-quinine.

## **Quantitative Data Summary**

The following table summarizes the yields for the key steps in the synthesis of (–)-9-epi-quinine.



Step	Transformation	Product	Yield (%)
1-2	Organocatalytic aza [3+3] cycloaddition/Strecker cyanation	Cyano δ-thiolactam	90
3	DIBAL-H reduction	Thiolactol	95
4	Imidate formation	Methyl imidate	98
5	Reduction and protection	N-Boc piperidine	85
6	Hydrolysis	Carboxylic acid	92
7	Esterification	Methyl ester	95
8	Reduction	Primary alcohol	98
9	Oxidation	Aldehyde	91
10	Coupling with lithiated quinoline	Diastereomeric alcohols	72
11	Mesylation	Mesylate	95
12	Deprotection	Secondary amine	99
13	Intramolecular N- alkylation	Quinuclidine	88
14	DMB deprotection	(–)-9-epi-quinine precursor	95
15	Final deprotection	(–)-9-epi-quinine	98
Overall	15 Steps (Longest Linear Sequence)	(–)-9-epi-quinine	16

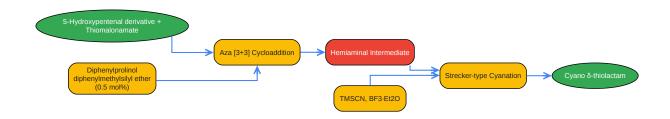
# **Experimental Protocols**

Detailed experimental protocols for the key transformations are provided below.



# Step 1 & 2: Organocatalytic aza [3+3] Cycloaddition/Strecker-type Cyanation

This one-pot procedure establishes the crucial stereocenters of the piperidine core.



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Figure 2: Workflow for the key organocatalytic reaction.

#### Protocol:

- To a solution of the 5-hydroxypentenal derivative (1.0 equiv) and thiomalonamate (1.1 equiv) in dichloromethane (0.1 M) at room temperature is added the diphenylprolinol diphenylmethylsilyl ether catalyst (0.005 equiv).
- The reaction mixture is stirred for 24 hours.
- The mixture is then cooled to -78 °C, and trimethylsilyl cyanide (TMSCN, 2.0 equiv) and boron trifluoride diethyl etherate (BF3·Et2O, 1.5 equiv) are added sequentially.
- The reaction is stirred at -78 °C for 6 hours.
- The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
- The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.



• The crude product is purified by silica gel column chromatography to afford the cyano  $\delta$ -thiolactam.

## **Step 10: Coupling with Lithiated Quinoline**

This step connects the piperidine and quinoline fragments.

#### Protocol:

- To a solution of 6-methoxy-4-bromoquinoline (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (1.1 equiv) dropwise.
- The mixture is stirred at -78 °C for 30 minutes to generate the lithiated quinoline species.
- A solution of the aldehyde intermediate (0.8 equiv) in anhydrous THF is added dropwise to the solution of the lithiated quinoline.
- The reaction mixture is stirred at -78 °C for 2 hours.
- The reaction is quenched with saturated aqueous ammonium chloride solution.
- The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The resulting diastereomeric mixture of alcohols is purified by silica gel column chromatography.

## **Step 13: Quinuclidine Ring Formation**

The final bicyclic core is constructed in this step.

#### Protocol:

- The mesylated secondary amine precursor (1.0 equiv) is dissolved in acetonitrile (0.05 M).
- Potassium carbonate (3.0 equiv) is added, and the suspension is heated to reflux for 12 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.



- The residue is partitioned between water and ethyl acetate.
- The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by silica gel column chromatography to yield the quinuclidine derivative.

These protocols provide a foundation for the synthesis of (–)-9-epi-quinine and its analogues. For detailed characterization data of intermediates, please refer to the supplementary information of the primary literature.[1]

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